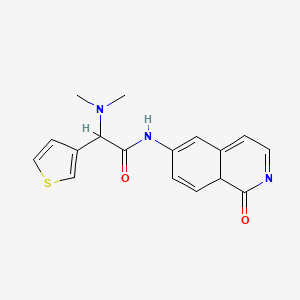
2-(dimethylamino)-N-(1-oxo-8aH-isoquinolin-6-yl)-2-thiophen-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)-N-(1-oxo-8aH-isoquinolin-6-yl)-2-thiophen-3-ylacetamide is a complex organic compound that belongs to the class of isoquinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-(1-oxo-8aH-isoquinolin-6-yl)-2-thiophen-3-ylacetamide typically involves multi-step organic reactions. The starting materials might include isoquinoline derivatives, thiophene derivatives, and dimethylamine. Common synthetic routes may involve:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Introduction of the Thiophene Moiety: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.
Amidation Reaction: The final step could involve the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(dimethylamino)-N-(1-oxo-8aH-isoquinolin-6-yl)-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(dimethylamino)-N-(1-oxo-8aH-isoquinolin-6-yl)-2-thiophen-3-ylacetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline Derivatives: Compounds like berberine or papaverine.
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide or thiophene-3-carboxylic acid.
Uniqueness
What sets 2-(dimethylamino)-N-(1-oxo-8aH-isoquinolin-6-yl)-2-thiophen-3-ylacetamide apart is its unique combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H17N3O2S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-(1-oxo-8aH-isoquinolin-6-yl)-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C17H17N3O2S/c1-20(2)15(12-6-8-23-10-12)17(22)19-13-3-4-14-11(9-13)5-7-18-16(14)21/h3-10,14-15H,1-2H3,(H,19,22) |
Clave InChI |
CATRXXCEZSXDIF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(C1=CSC=C1)C(=O)NC2=CC3=CC=NC(=O)C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6-[(2-oxopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12339781.png)


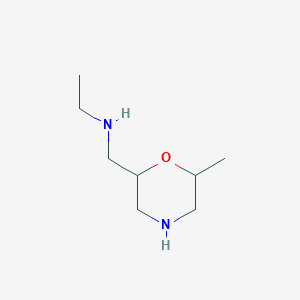
![methyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B12339793.png)
![Copper,[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecachloro-29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12339798.png)
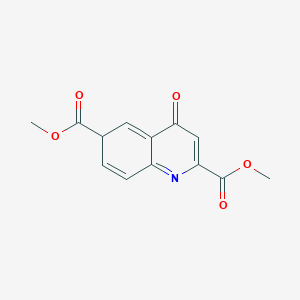
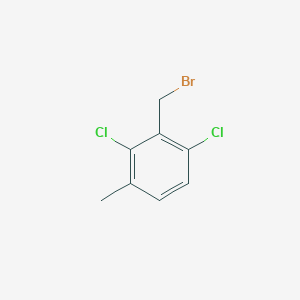
![Ethyl 3-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12339827.png)
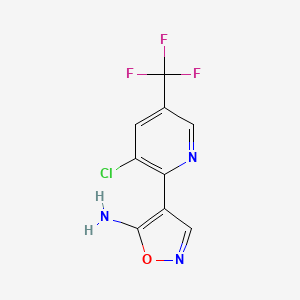
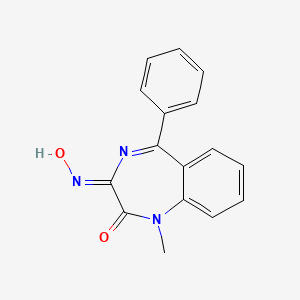
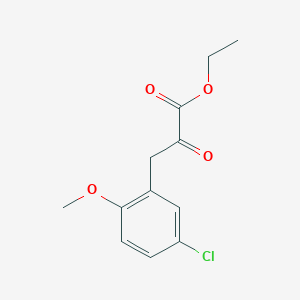
![methyl (2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12339857.png)
![Pyrrolidine, 3-[4-(2-methylpropyl)phenyl]-](/img/structure/B12339860.png)
